molecular formula C12H17N5O3S B1254480 5'-S-ethyl-5'-thioadenosine

5'-S-ethyl-5'-thioadenosine

Cat. No.: B1254480
M. Wt: 311.36 g/mol
InChI Key: HMXHURAGFHWODC-WOUKDFQISA-N
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Chemical Reactions Analysis

5’-S-Ethyl-5’-thioadenosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-S-Ethyl-5’-thioadenosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5’-S-ethyl-5’-thioadenosine involves its interaction with specific molecular targets, such as adenosylhomocysteinase. This interaction can influence various biochemical pathways, leading to its observed effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism.

Comparison with Similar Compounds

5’-S-Ethyl-5’-thioadenosine can be compared with other thioadenosines, such as:

The uniqueness of 5’-S-ethyl-5’-thioadenosine lies in its specific ethylthio substitution, which can result in different biochemical properties and applications compared to its analogs.

Properties

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O3S/c1-2-21-3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

HMXHURAGFHWODC-WOUKDFQISA-N

SMILES

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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